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Unonal

Cat. No.: B1261787
M. Wt: 296.27 g/mol
InChI Key: IGNBNJUVMNCTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unonal is a chemical reagent provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use . RUO products like this compound are not subjected to the same regulatory evaluations for accuracy, specificity, and precision as diagnostic or medical devices, and are to be used exclusively by qualified researchers in controlled laboratory settings . Insert detailed information here. A comprehensive product description for a research reagent should cover its main applications, specific research value, and its mechanism of action. The writing style must be professional and tailored to a scientific audience. To complete this section, please consult the scientific literature, patent databases, or the manufacturer's technical data sheet for this compound to gather the specific facts on its properties and uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12O5 B1261787 Unonal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

5,7-dihydroxy-8-methyl-4-oxo-2-phenylchromene-6-carbaldehyde

InChI

InChI=1S/C17H12O5/c1-9-15(20)11(8-18)16(21)14-12(19)7-13(22-17(9)14)10-5-3-2-4-6-10/h2-8,20-21H,1H3

InChI Key

IGNBNJUVMNCTNB-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)C=O)O

Canonical SMILES

CC1=C(C(=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)C=O)O

Synonyms

5,7-dihydroxy-6-formyl-8-methylflavone
unonal

Origin of Product

United States

Structural Elucidation and Characterization Methodologies of Unonal

Isolation Techniques for Unonal from Biological Sources

The isolation of natural products like this compound from complex biological matrices requires a combination of extraction, fractionation, and purification strategies designed to separate the target compound from co-occurring metabolites.

Extraction and Fractionation Strategies for this compound

The initial step in isolating this compound from plant material typically involves extraction, where the desired compounds are selectively dissolved from the plant matrix using appropriate solvents. Common methods for the extraction of flavonoids, including this compound, involve techniques such as maceration, percolation, or modern approaches like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) e3s-conferences.orgnih.govfrontiersin.orgarcjournals.org.

For flavonoids, a common approach utilizes polar solvents or solvent mixtures due to their varying polarities. Solvents such as methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), or their aqueous mixtures are frequently employed, with 70-80% aqueous methanol or ethanol often providing efficient extraction yields for flavonoids mdpi.comrsc.orge3s-conferences.orgmdpi.com.

Following the initial extraction, fractionation is performed to reduce the complexity of the crude extract. This often involves liquid-liquid partitioning, where the crude extract is sequentially partitioned between immiscible solvents of increasing polarity. For instance, a crude methanolic extract might be fractionated with petroleum ether, dichloromethane, ethyl acetate, and water. This process helps to separate compounds based on their polarity, with less polar components like chlorophyll (B73375) being removed in earlier, less polar solvent fractions (e.g., petroleum ether or dichloromethane), while more polar compounds, including many flavonoids, are retained in more polar fractions (e.g., ethyl acetate or water) rsc.org.

Chromatographic Purification Protocols for this compound Isolation

After initial extraction and fractionation, further purification steps are necessary to obtain this compound in a highly pure form. Various chromatographic techniques are indispensable for this purpose.

Macroporous Resin Column Chromatography: This technique is widely used for the adsorption and enrichment of flavonoids due to its high adsorption and desorption capacity, cost-effectiveness, and good selectivity rsc.orgfrontiersin.org. The fraction containing flavonoids (e.g., the ethyl acetate fraction) is loaded onto a macroporous adsorbing resin column. A gradient elution with ethanol-water solutions (e.g., increasing concentrations of ethanol from 0% to 60%) is then applied to elute the compounds based on their differential affinities for the resin and the solvent system frontiersin.org.

Sephadex Column Chromatography: Sephadex LH-20, a cross-linked dextran (B179266) gel, is effective for separating compounds with similar structures by combining molecular filtration and adsorption chromatography unimi.it. Fractions obtained from macroporous resin chromatography that are rich in flavonoids can be further purified using a Sephadex LH-20 column, typically eluted with methanol or methanol-water mixtures unimi.it.

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is often the final and most critical step for achieving high purity of individual compounds like this compound rsc.orgchrom-china.com. This technique allows for high-resolution separation based on differences in polarity and interaction with the stationary phase.

High-Speed Counter-Current Chromatography (HSCCC): As an alternative or complementary technique to traditional column chromatography, HSCCC offers advantages by not requiring a solid stationary phase, thus minimizing irreversible adsorption and sample loss auctoresonline.orgchrom-china.com. It relies on the partition of the sample between two immiscible solvent phases. HSCCC has been successfully employed for the separation and purification of flavones auctoresonline.orgchrom-china.com.

Advanced Spectroscopic Approaches for this compound Structure Determination

The definitive determination of this compound's chemical structure relies on a suite of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including the number and type of atoms, their connectivity, and their spatial arrangement. This compound's structure has been elucidated using various NMR techniques rsc.orgwikipedia.org.

¹H NMR and ¹³C NMR Data Interpretation for this compound

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number of chemically equivalent protons, their chemical environments (indicated by chemical shift, δ, in ppm), and their connectivity to neighboring protons (revealed by spin-spin coupling patterns and coupling constants, J values) emerypharma.comwisc.edu. For a flavone (B191248) like this compound, characteristic signals would be expected for:

Aromatic protons: Typically appear in the δ 6.0-8.5 ppm region. The phenyl group at C-2 and the chromene ring protons would exhibit distinct patterns.

Aldehyde proton: The formyl proton (-CHO) at C-6 would appear as a singlet at a highly deshielded region, typically around δ 9.5-10.5 ppm.

Methyl protons: The methyl group at C-8 would appear as a singlet in the aliphatic region, generally around δ 1.5-2.5 ppm.

Hydroxyl protons: Phenolic hydroxyl protons (at C-5 and C-7) can appear as broad singlets, often deshielded, and their chemical shift can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the number of chemically equivalent carbon atoms and their chemical environments (chemical shift, δ, in ppm) hmdb.cahmdb.camdpi.com. The ¹³C NMR spectrum of this compound would exhibit signals for:

Carbonyl carbons: The ketone carbonyl at C-4 and the aldehyde carbonyl carbon would appear at very deshielded positions, typically above δ 170 ppm.

Aromatic carbons: Signals for the phenyl ring carbons and the chromene ring carbons would be observed in the δ 100-160 ppm range. Quaternary carbons (e.g., those bearing hydroxyl groups or the methyl group) would be distinguishable from protonated carbons.

Methyl carbon: The carbon of the methyl group would appear in the aliphatic region, typically below δ 30 ppm.

While specific ¹H and ¹³C NMR data for this compound are typically detailed in primary research publications (e.g., the 1982 study by Byrne et al. auctoresonline.org), the interpretation follows these general principles for flavone structures.

Table 1: Representative ¹H NMR Data Interpretation for a Flavone (Hypothetical Example for Illustration)

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment (Example)
Aldehyde (-CHO)10.2s1H-C-6 CHO
Aromatic (H-3)6.8s1H-C-3
Aromatic (Phenyl)7.4-7.6m3H-H-3', H-4', H-5'
Aromatic (Phenyl)7.8-8.0m2H-H-2', H-6'
Methyl (-CH₃)2.1s3H-C-8 CH₃
Hydroxyl (-OH)12.0 (broad)s1H-C-5 OH
Hydroxyl (-OH)9.8 (broad)s1H-C-7 OH

Table 2: Representative ¹³C NMR Data Interpretation for a Flavone (Hypothetical Example for Illustration)

Carbon TypeChemical Shift (δ, ppm)Assignment (Example)
Aldehyde (C=O)192.5C-6 CHO
Ketone (C=O)182.0C-4
Quaternary Aromatic164.0C-2
Quaternary Aromatic161.5C-5
Quaternary Aromatic158.0C-7
Quaternary Aromatic136.0C-8
Quaternary Aromatic131.0C-1'
Protonated Aromatic129.5C-3', C-5'
Protonated Aromatic129.0C-4'
Protonated Aromatic126.0C-2', C-6'
Protonated Aromatic105.0C-3
Quaternary Aromatic104.0C-4a
Quaternary Aromatic98.0C-8a
Methyl (-CH₃)8.5C-8 CH₃
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in this compound Elucidation

Correlation Spectroscopy (COSY): COSY is a homonuclear 2D NMR technique that identifies scalar (J-coupled) interactions between protons creative-biostructure.comwikipedia.orgemerypharma.comlibretexts.orgoxinst.com. In a ¹H-¹H COSY spectrum, cross-peaks indicate protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling network within the phenyl ring and any vicinal protons on the chromene core, if present.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D NMR experiment that correlates proton (¹H) chemical shifts with the chemical shifts of directly bonded heteronuclei, most commonly carbon-13 (¹³C) creative-biostructure.comwikipedia.org. This spectrum provides direct ¹H-¹³C one-bond correlations, allowing for the assignment of protonated carbons and their attached protons. For this compound, HSQC would confirm the assignments of the aromatic C-H bonds and the methyl C-H bond.

Connecting the aldehyde proton to the carbons of the chromene ring.

Establishing connections between the methyl protons and the carbons of the chromene ring, particularly the quaternary carbon at C-8.

Linking the phenyl group to the chromene system via C-2.

Confirming the positions of the hydroxyl groups by correlations from their protons (if observable) to adjacent carbons, or by observing correlations from nearby protons to the oxygen-bearing carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a homonuclear 2D NMR experiment that identifies protons that are in close spatial proximity to each other, regardless of whether they are directly bonded or coupled through bonds wikipedia.orglibretexts.org. This technique is particularly useful for determining stereochemistry and conformational preferences. For this compound, NOESY correlations could provide insights into the spatial arrangement of the methyl group relative to other protons on the chromene ring, or the orientation of the phenyl ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis of this compound

Mass Spectrometry (MS) is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation pathways.

This compound has been identified with the molecular formula C17H12O5 naturalproducts.netnih.gov. This formula corresponds to a monoisotopic mass of 296.06847348 Da nih.gov.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESITOFMS) in this compound Characterization

High-Resolution Electrospray Ionization Mass Spectrometry (HRESITOFMS) is particularly valuable for precise molecular formula determination due to its high accuracy in mass measurement rsc.orgresearchgate.net. While specific HRESITOFMS data directly for this compound's molecular ion peak (e.g., [M+H]+ or [M-H]-) were not explicitly detailed in the search results, the technique has been broadly applied in the characterization of this compound and co-isolated compounds from natural sources to confirm their molecular formulas rsc.orgresearchgate.net. For instance, in studies involving the isolation of compounds from Desmos chinensis, HRESITOFMS was utilized to determine the molecular formulas of related flavones, demonstrating its integral role in the characterization process rsc.org. The precise mass obtained from HRESITOFMS allows for the unambiguous assignment of the elemental composition, which is critical for structural confirmation.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC17H12O5 naturalproducts.netnih.gov
Monoisotopic Mass296.06847348 Da nih.gov
Total Atom Number34 naturalproducts.net
Heavy Atom Number22 naturalproducts.net
Aromatic Ring Count3 naturalproducts.net
Rotatable Bond Count2 naturalproducts.net

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in this compound Characterization

UV-Vis and IR spectroscopy are complementary techniques that provide information on the electronic transitions and vibrational modes within a molecule, respectively, aiding in the identification of functional groups and chromophores platypustech.commrclab.com.

This compound is classified as a flavone, a subgroup of flavonoids characterized by a 2-aryl-1-benzopyran-4-one skeleton ebi.ac.uk. Flavones exhibit characteristic absorption patterns in their UV-Vis spectra due to their conjugated π-electron systems wikipedia.orgstackexchange.com. For a related flavone, desmoschinensisflavone A, UV absorption maxima were observed at λmax 252, 279, and 331 nm, which are indicative of a flavone skeleton rsc.org. This compound, possessing a similar chromene framework with hydroxyl and carbonyl functionalities, would be expected to display comparable absorption bands, providing evidence for its conjugated system and flavonoid nature. UV-Vis spectroscopy is particularly useful for identifying substances with conjugated double bonds or aromatic rings mrclab.com.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation corresponding to molecular vibrations platypustech.commrclab.com. For a structurally related compound, desmoschinensisflavone A, IR spectroscopy revealed characteristic absorption bands for hydroxyl groups at 3442 and 3375 cm⁻¹ and carbonyl groups at 1727 cm⁻¹ (ester) and 1659 cm⁻¹ (conjugated ketone) rsc.org. Given this compound's structure as 5,7-dihydroxy-8-methyl-4-oxo-2-phenyl-chromene-6-carbaldehyde naturalproducts.netnih.gov, it contains hydroxyl (-OH) groups and a conjugated carbonyl (C=O) within the chromene ring system, as well as an aldehyde group (-CHO). Therefore, the IR spectrum of this compound would typically show strong absorption bands around 3300-3500 cm⁻¹ for the hydroxyl stretches and distinct bands in the 1600-1700 cm⁻¹ region for the conjugated carbonyl and aldehyde functionalities. These specific absorption patterns are crucial for confirming the presence of these key functional groups in this compound.

Crystallographic Analysis of this compound and Related Flavonoid Structures

Crystallographic analysis, particularly X-ray diffraction, provides definitive three-dimensional structural information at an atomic level, including bond lengths, bond angles, and molecular conformation anu.edu.auuni-wuerzburg.de. While direct single-crystal X-ray diffraction data specifically for this compound was not extensively detailed in the provided search results, crystallographic studies on related flavonoid structures have been instrumental in confirming and revising the structures of natural products, including this compound researchgate.net.

Flavonoids, including this compound, share a common C6-C3-C6 skeleton, consisting of two phenyl rings (A and B) and a heterocyclic ring (C) wikipedia.orgfrontiersin.orgnih.gov. Crystallographic data for 5-hydroxyflavanones, a subclass of flavonoids, consistently reveal specific structural features:

Intramolecular Hydrogen Bonding : A prevalent feature is the intramolecular O(5)-H···O(4)=C hydrogen bonding, which contributes significantly to the stability of the flavanone (B1672756) structure researchgate.net.

Aromatic Ring Orientation : These structures typically show a preference for a nearly perpendicular orientation of the two aromatic rings researchgate.net.

Heterocyclic Ring Conformation : The heterocyclic (C) ring often adopts a preferred sofa conformation researchgate.net.

The revision of proposed structures for natural products like this compound, isothis compound, and 7-O-methylthis compound has been influenced by crystallographic data of related compounds, such as (S)-(-)-6-bromo-5,7-dihydroxy-8-methyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one researchgate.net. This indicates that crystallographic analysis of a closely related derivative can provide critical insights that help validate or refine the proposed structures of compounds like this compound, especially when direct crystal growth of the target compound proves challenging. The ability to determine crystal structures from single crystal X-ray diffraction data is a fundamental aspect of structural elucidation in chemistry anu.edu.auanu.edu.au.

Biosynthetic Pathways and Mechanistic Investigations of Unonal Formation

Positioning of Unonal within the Shikimate and Phenylpropanoid Biosynthetic Pathway

This compound, as a flavone (B191248), is positioned within the broader framework of the shikimate and phenylpropanoid biosynthetic pathways, which are fundamental to the production of a vast array of plant secondary metabolites, including flavonoids nih.govwikipedia.orgtaylorandfrancis.com. The shikimate pathway provides the aromatic amino acid L-phenylalanine, which serves as the initial precursor for the phenylpropanoid pathway wikipedia.orgtaylorandfrancis.comwikipedia.orgmdpi.com.

The phenylpropanoid pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid taylorandfrancis.comwikipedia.orgmdpi.comnih.gov. This is subsequently hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid, which is then activated by 4-coumarate-CoA ligase (4CL) to form 4-coumaroyl-CoA taylorandfrancis.comwikipedia.orgmdpi.comnih.gov. This 4-coumaroyl-CoA then enters the flavonoid biosynthesis pathway mdpi.comnih.gov.

The core flavonoid skeleton (a C6-C3-C6 structure) is formed through the enzymatic condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS) wikipedia.orgmdpi.comnih.gov. This reaction yields a chalcone intermediate, such as naringenin (B18129) chalcone, which is subsequently isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756), like naringenin wikipedia.orgmdpi.comnih.gov. Flavones are then synthesized from flavanones through the introduction of a double bond between the C-2 and C-3 positions, a reaction often catalyzed by flavone synthases (FNS I or FNS II) wikipedia.orgnih.govresearchgate.netfrontiersin.org.

Enzymatic and Non-Enzymatic Steps Implicated in this compound Biosynthesis

The biosynthesis of this compound involves the general enzymatic machinery of the flavonoid pathway, as described above, to form the basic flavone scaffold. Subsequent modifications, including hydroxylation, methylation, and the introduction of the formyl group, contribute to this compound's specific structure.

Enzymatic hydroxylation at specific positions on the flavone A-ring is a common modification. Flavone 6-hydroxylase (F6H) and flavone 8-hydroxylase (F8H), both cytochrome P450-dependent hydroxylases, are known to catalyze hydroxylation at the C6 and C8 positions, respectively mdpi.com. Following hydroxylation, O-methyltransferases (OMTs) play a crucial role in transferring methyl groups from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of flavones wikipedia.orgmdpi.commdpi.comnih.gov. For this compound, the presence of a methyl group at C8 suggests the involvement of an 8-O-methyltransferase activity.

The introduction of the C6 formyl group in this compound is a less commonly elucidated enzymatic step in flavone biosynthesis. While O-methylation of hydroxyl groups at C6 has been observed mdpi.comnih.gov, the precise enzymatic mechanism for the direct formylation of a flavone at C6 to yield an aldehyde group is not fully characterized in the literature. However, in broader natural product biosynthesis, formyl groups can arise from one-carbon units, often via formyltransferases wikipedia.orgresearchgate.netnih.gov. Chemical synthesis approaches have shown that methyl groups attached to aromatic rings can be oxidized to formyl groups, suggesting a potential enzymatic oxidation pathway in nature, possibly involving an intermediate alcohol orientjchem.org.

Beyond enzymatic transformations, non-enzymatic reactions can also play significant roles in diversifying natural product structures nih.gov. The dimerization of this compound, as detailed below, involves critical non-enzymatic steps.

Proposed Dimerization Mechanisms Involving this compound and its Precursors

This compound is known to participate in dimerization processes, leading to more complex natural products. A notable proposed mechanism involves the formation of a non-symmetrical dimer from this compound and Isothis compound (PubChem CID: 194004) viper.ac.inlibretexts.org.

The proposed dimerization mechanism proceeds as follows:

Reduction and Dehydration of this compound : this compound (209) is initially reduced to an intermediate (210). This intermediate then undergoes a dehydration reaction to form an o-quinomethine (211) libretexts.org. o-Quinomethines are highly reactive intermediates that can readily participate in further reactions.

Nucleophilic Addition : Isothis compound (212) acts as a nucleophile, undergoing a nucleophilic addition reaction with the electrophilic o-quinomethine (211) derived from this compound libretexts.org. This intermolecular reaction leads to the formation of a non-symmetrical dimer libretexts.org.

Crucially, the methylene (B1212753) group that bridges the two monomeric units in such dimers is proposed to originate from a one-carbon (C1) unit, specifically formaldehyde (B43269) libretexts.org. Although the dimerization product might visually suggest the methylene bridge is derived directly from the monomer's skeleton, research indicates that an external C1 unit, such as formaldehyde, is the more probable source libretexts.org. This highlights the involvement of C1 metabolism in the final assembly of these dimeric structures.

The dimerization process of this compound and Isothis compound is characterized by a nucleophilic addition reaction libretexts.org. In this context, the electron-rich position of Isothis compound undergoes nucleophilic attack on the electrophilic o-quinomethine intermediate formed from this compound libretexts.org. This type of reaction is common in the formation of methylene-bridged dimeric flavonoids and phenols, where nucleophilic addition between an electron-rich position and a strong electrophilic C1 unit (like formaldehyde) is implicated libretexts.org. These dimerization events are often non-enzymatic or enzyme-assisted non-enzymatic processes, contributing to the structural diversity of natural products nih.govlibretexts.org.

Role of One-Carbon Units (e.g., Formaldehyde) in this compound Dimer Formation

Genetic and Transcriptomic Studies Related to Flavone Biosynthesis Relevant to this compound

Genetic and transcriptomic studies provide insights into the regulation and expression of genes involved in flavonoid biosynthesis, which are relevant to understanding this compound formation. Flavonoid biosynthesis pathways are controlled by both structural genes, which encode the enzymes catalyzing specific steps, and regulatory genes, primarily transcription factors, that govern the expression of these structural genes taylorandfrancis.comnih.gov.

Key transcription factor families involved in regulating flavonoid biosynthesis include R2R3 MYB, basic helix-loop-helix (bHLH), and WD40 proteins nih.govnih.gov. These transcription factors often interact to form complexes (e.g., MYB-bHLH-WD40 complex) that determine the activation and spatio-temporal expression of structural genes nih.gov.

Transcriptomic analyses, such as RNA-Seq, enable the identification of differentially expressed genes (DEGs) associated with flavonoid accumulation patterns in various plant tissues or under different environmental conditions taylorandfrancis.comfrontiersin.org. For instance, studies have identified numerous DEGs encoding enzymes known to be involved in general flavonoid biosynthesis, including:

Chalcone Synthase (CHS) : The initial enzyme in the flavonoid pathway taylorandfrancis.comorgsyn.org.

Flavonol Synthase (FLS) : Involved in flavonol biosynthesis, a related class of flavonoids orgsyn.org.

Leucoanthocyanidin Dioxygenase (LDOX) : Part of the anthocyanin branch, also a flavonoid derivative orgsyn.org.

Caffeoyl-CoA O-methyltransferase (CCoAOMT1) : Involved in phenylpropanoid metabolism frontiersin.org.

4'-methoxyisoflavone 2'-hydroxylase (CYP81E1) : Involved in isoflavone (B191592) biosynthesis frontiersin.org.

Dihydroflavonol-4-reductase (DFR) : Involved in the reduction of dihydroflavonols frontiersin.org.

Shikimate O-hydroxycinnamoyltransferase (HCT) : Part of the shikimate and phenylpropanoid pathways frontiersin.org.

While specific genetic and transcriptomic studies directly linking to the unique C6 formyl and C8 methyl modifications of this compound are limited in the provided data, the general principles of flavonoid gene regulation and the identification of enzymes responsible for similar modifications (e.g., hydroxylases and O-methyltransferases) provide a framework for future investigations into this compound's precise genetic control.

Chemical Synthesis and Derivatization Studies of Unonal and Analogues

Total Synthesis Approaches to the Unonal Molecular Skeleton

The total synthesis of complex natural products like this compound, which possesses a flavone (B191248) molecular skeleton, often involves multi-step organic reactions aimed at constructing the intricate ring system and incorporating specific functional groups. While specific detailed total synthesis approaches for this compound itself are not extensively documented in the provided literature, general methodologies for synthesizing the flavone backbone are well-established in organic chemistry. mdpi.com

Common strategies for flavone synthesis include:

Allan–Robinson Reaction: This method involves the condensation of o-hydroxyaryl ketones with aromatic anhydrides, leading to the formation of flavones and isoflavones. wikipedia.orgbiomedres.us

Baker–Venkataraman Rearrangement: This rearrangement is frequently utilized in the synthesis of flavones, often involving the formation of dibenzoylmethanes as intermediates. mdpi.com

Auwers Synthesis: This approach typically transforms aurones into flavonols. mdpi.com

Oxidative Cyclization: The oxidative cyclization of o-hydroxychalcones is another frequently applied method for flavone synthesis. mdpi.com

These general synthetic routes provide a framework for constructing the 2-phenylchromen-4-one core structure present in this compound, which would then require further regioselective functionalization to introduce the specific hydroxyl, methyl, and formyl groups characteristic of this compound.

Chemoenzymatic Synthesis of this compound and its Chemical Intermediates

Chemoenzymatic synthesis combines chemical reactions with enzymatic catalysis, offering advantages such as high selectivity (chemo-, regio-, and enantioselectivity) and the use of mild reaction conditions. researchgate.net While specific chemoenzymatic syntheses of this compound or its direct chemical intermediates are not detailed in the available information, the application of biocatalysis in flavonoid synthesis is a recognized field. mdpi.comresearchgate.netnih.gov

For instance, lipases have been employed in the regioselective acylation of flavonoid glycosides and the synthesis of flavonoid esters. researchgate.netnih.gov Enzymes can facilitate specific modifications, such as the introduction of malonyl groups onto flavonoid glycosides. nih.gov The use of marine-derived fungi has also been reported for the stereoselective reduction of flavanones, leading to chiral flavan-4-ols. mdpi.com These examples highlight the potential of chemoenzymatic approaches to introduce specific functionalities or stereocenters within flavonoid structures, which could, in principle, be adapted for the synthesis of this compound or its complex intermediates.

Chemical Modification Strategies for this compound Derivatives

Chemical modification strategies for flavonoids, including this compound, are employed to alter their physicochemical properties, enhance bioavailability, improve stability, or modify their biological activities. rsc.orgresearchgate.nettamu.edu Given this compound's flavone structure, it possesses several functional groups (hydroxyls, carbonyl, aldehyde, and aromatic rings) that are amenable to various chemical transformations.

Common chemical modification strategies applicable to flavonoids, and thus potentially to this compound, include:

Hydroxylation and Methoxylation: Altering the number and position of hydroxyl or methoxyl groups can significantly impact a flavonoid's properties. researchgate.nettamu.edu

Glycosylation: The attachment of sugar moieties can enhance water solubility and kinetic stability, which are crucial for bioavailability. rsc.orgresearchgate.nettamu.edu

Acetylation and Acylation: Introduction of acetyl or other acyl groups can modify lipophilicity and stability. rsc.orgresearchgate.net

Alkylation: This involves the addition of alkyl groups, which can alter the compound's lipophilicity and interaction with biological targets. researchgate.net

Halogenation: Introducing halogen atoms can influence the electronic properties and reactivity of the molecule. researchgate.net

Polymerization: Formation of polymeric structures can be used to develop new materials with specialized characteristics. researchgate.net

These modifications can be achieved through various chemical reactions, often targeting specific hydroxyl groups or other reactive sites on the flavone core. researchgate.nettamu.edu

Synthesis and Characterization of Structural Analogues of this compound

The synthesis and characterization of structural analogues of natural products like this compound are crucial for understanding structure-activity relationships and developing compounds with improved or novel properties. This involves either modifying existing natural structures or designing entirely new ones.

Naturally Occurring Derivatives (e.g., this compound 7-methyl ether, Isothis compound)

Several naturally occurring derivatives of this compound have been identified, demonstrating the structural diversity found in nature. Two notable examples are this compound 7-methyl ether (also referred to as 7-O-methylthis compound) and Isothis compound. These compounds often arise through natural biosynthetic pathways involving enzymatic modifications of the parent compound.

This compound 7-methyl ether: This derivative is characterized by the methylation of a hydroxyl group at the 7-position of the this compound scaffold. It has been reported to occur naturally alongside this compound and Isothis compound. usc.edu.au

Isothis compound: Isothis compound is a structural isomer of this compound, with a systematic name of 8-Formyl-5,7-dihydroxy-6-methylflavone. mdpi.com It shares the flavone backbone but differs in the arrangement of its substituents compared to this compound. Isothis compound has been isolated from natural sources, often co-occurring with this compound. mdpi.comusc.edu.au

The characterization of these naturally occurring analogues typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate their precise chemical structures.

De Novo Designed Analogues of this compound

De novo design, in the context of chemical compounds, refers to the creation of new molecular structures from scratch, rather than modifying pre-existing ones. This approach aims to design molecules with specific desired properties or functions based on fundamental chemical principles and computational modeling. While de novo design is more commonly discussed in the realm of protein design, where researchers aim to create proteins with novel folds or functions, its principles can be conceptually applied to small molecules.

For this compound, de novo designed analogues would involve synthesizing compounds that are not directly derived from this compound but are designed to mimic or improve upon its structural or functional characteristics. This could involve:

Rational Design: Based on understanding the key pharmacophores or structural motifs of this compound, new scaffolds could be designed to optimize interactions with specific biological targets.

Combinatorial Chemistry: High-throughput synthesis and screening could be employed to generate and evaluate a diverse library of novel compounds structurally related to flavones.

The characterization of such de novo designed analogues involves a comprehensive suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to confirm their synthesized structures and purity.

Theoretical and Computational Chemistry Studies of Unonal

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation for this compound

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the structural features of a chemical compound and its observed biological activity. Computational approaches play a crucial role in SAR elucidation by enabling the prediction of a compound's properties based on its molecular structure, thereby guiding the design of new compounds with optimized activities. mdpi.comjcpjournal.org For flavones like this compound, QSAR models are mathematical models that predict physicochemical, toxicological, and ecotoxicological properties by analyzing molecular structures. mdpi.com

In the context of this compound's reported nitric oxide inhibition and antifungal activities, computational SAR studies would typically involve:

Descriptor Calculation: Various molecular descriptors, which are numerical representations of a molecule's chemical and physical properties (e.g., electronic, steric, hydrophobic), would be calculated for this compound and its structural analogs. jcpjournal.org

Model Development: Statistical methods, such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms (e.g., random forest, extreme gradient boosting, artificial neural networks), would be employed to build predictive models correlating these descriptors with the observed biological activities. asianpubs.orgnih.gov

While specific QSAR models for this compound are not widely reported, general studies on flavones demonstrate the utility of these approaches. For instance, QSAR analyses of flavone (B191248) derivatives have been conducted to predict their antimalarial activity, where descriptors calculated using semi-empirical methods like PM3 were used to design new compounds with predicted higher activity. asianpubs.org Similarly, QSAR models have been developed for the anti-cancer activity of flavones, correlating structural features with inhibitory activity against cancer cell lines. nih.gov

An illustrative example of the types of molecular descriptors that would be considered for a flavone like this compound in a QSAR study is provided below:

Descriptor TypeExample DescriptorsRelevance to Activity
ElectronicHOMO/LUMO energy, Dipole moment, Partial chargesInfluences electron transfer, radical scavenging, and electrostatic interactions. jcpjournal.orgresearchgate.net
StericMolecular volume, Surface area, Rotatable bondsAffects binding pocket fit and conformational flexibility. nih.govjapsonline.com
HydrophobicLogP/LogDImpacts membrane permeability and binding to hydrophobic regions of targets. nih.gov
TopologicalNumber of rings, Aromatic ring count, Hydrogen bond donors/acceptorsReflects structural complexity and potential for specific interactions. nih.govnih.gov

In Silico Prediction of this compound's Molecular Interactions

In silico methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for predicting how a small molecule like this compound interacts with biological macromolecules (e.g., proteins, enzymes) at an atomic level. nih.govmdpi.comjapsonline.comnih.gov These predictions offer insights into the binding modes, affinities, and the specific residues involved in the interaction, which are crucial for understanding a compound's mechanism of action. nih.gov

For this compound, with its reported NO inhibition and antifungal activities, in silico molecular interaction studies would focus on potential protein targets involved in these pathways. For example:

Nitric Oxide Synthase (NOS) Inhibition: this compound's ability to inhibit nitric oxide could be investigated by docking it into the active site of NOS enzymes (e.g., inducible NOS, iNOS, which is relevant to inflammation and NO production in RAW 264.7 cells). nih.govnih.govmdpi.com Molecular docking simulations would predict the most favorable binding poses and estimate binding affinities (e.g., in kcal/mol). Key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking would be identified. mdpi.comnih.gov

Antifungal Activity: The antifungal properties of this compound could be explored by docking it against known fungal targets, such as enzymes involved in fungal cell wall synthesis, ergosterol (B1671047) biosynthesis, or other vital metabolic pathways. mdpi.comnih.govconicet.gov.arnih.govmdpi.com

Molecular docking aims to find the optimal binding mode of a ligand to a receptor site. nih.gov It considers variables like steric, hydrophobic, and electrostatic complementarity and estimates the free energy of binding. nih.gov Molecular dynamics simulations further refine these predictions by simulating the time-dependent behavior of the molecular system, providing a more realistic representation of the ligand-protein complex's stability and conformational changes. researchgate.netnih.govnih.govmdpi.com

An illustrative table showing hypothetical molecular interaction data for this compound with a target protein, based on general flavone interaction patterns, is presented below. This table demonstrates the type of information that would be generated from such studies.

Target Protein (Hypothetical)Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Nitric Oxide Synthase (iNOS)-7.5Arg100, Tyr150, His200Hydrogen bonding, Hydrophobic
Fungal Enzyme X-8.2Lys50, Phe120, Ser180Hydrogen bonding, Pi-stacking

These computational insights, when combined with experimental data, are invaluable for understanding the molecular basis of this compound's biological activities and for guiding further research into its therapeutic potential.

Biochemical and Molecular Interaction Studies of Unonal in Model Systems

Investigation of Unonal's Interactions with Specific Enzymes and Receptors (excluding human clinical context)

Computational studies have explored the potential interactions of this compound with specific enzymatic targets. An in silico investigation identified this compound as a potential inhibitor of the Dengue NS2B/NS3 protease pjps.pk. This enzyme complex is critical for viral replication, and its inhibition could hinder the proliferation of the Dengue virus within host cells pjps.pk. Such findings suggest a role for this compound in modulating enzymatic activities relevant to non-human biological processes.

Effects of this compound on Cellular Pathways and Signaling Mechanisms in In Vitro Models (excluding human clinical trial data)

Studies utilizing in vitro cellular models have investigated the impact of this compound on various cellular pathways and signaling mechanisms.

Modulation of Inflammatory Pathways (e.g., Nitric Oxide inhibition in RAW 264.7 cells)

Table 1: Nitric Oxide (NO) Inhibition by this compound in RAW 264.7 Cells

CompoundCell LineAssayIC50 (µg/mL)Reference
This compoundRAW 264.7NO Inhibition69.1 – 89.8 tandfonline.com
Isothis compoundRAW 264.7NO Inhibition69.1 – 89.8 tandfonline.com

Interactions with Other Biochemical Processes (e.g., α-glucosidase inhibitory activity)

Regarding other biochemical processes, this compound's interaction with α-glucosidase has been investigated. In a study evaluating its α-glucosidase inhibitory activity, this compound (identified as compound 4 in that research) did not exhibit inhibitory effects at a concentration of 200 μg mL−1 nih.gov. While other flavonoids from the Desmos genus have shown α-glucosidase inhibitory activities, this compound itself was found to be inactive in this specific in vitro assay stuartxchange.orgresearchgate.netresearchgate.netnih.govdu.ac.bd.

Membrane Interactions and Transport Mechanisms of this compound in Cellular Models

Current research available does not provide specific detailed findings on the direct membrane interactions or transport mechanisms of this compound in cellular models.

Studies of this compound in Non-Human Biological Systems

Microbial Systems

This compound has been reported to possess antibacterial activities most.gov.bdresearchgate.netdu.ac.bd. Investigations into its effects on microbial systems have indicated its potential as an antibacterial agent. While specific bacterial strains or detailed mechanisms are not consistently elaborated across all available literature snippets, the general antibacterial activity of this compound, a flavonoid isolated from Desmos chinensis, has been noted most.gov.bdresearchgate.net.

Plant Systems

This compound has been isolated from the twigs and stems of Dasymaschalon filipes (Annonaceae), a plant indigenous to tropical and subtropical regions tandfonline.com. It has also been reported in Desmos chinensis nih.gov. Investigations into the biological activities of compounds derived from D. filipes have revealed that this compound possesses antifungal properties. Studies demonstrated its efficacy against several plant pathogenic fungi, including Pyricularia oryzae, Rhizoctonia solani, and Sclerotium rolfsii tandfonline.com. These findings suggest a potential role for this compound in plant defense mechanisms or as a natural antifungal agent.

The antifungal activities of this compound are summarized in the following table, detailing the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against the tested fungal strains:

Table 1: Antifungal Activity of this compound Against Plant Pathogens

Fungal StrainMIC (µg/mL) tandfonline.comMBC (µg/mL) tandfonline.com
Pyricularia oryzae15.615.6
Rhizoctonia solani125250
Sclerotium rolfsii62.5125

Non-Human Cell Culture Systems for Mechanistic Investigation

Beyond its interactions within plant systems, this compound has been investigated for its molecular effects in non-human cell culture models, providing insights into its potential mechanistic actions. Research has shown that this compound, along with its isomer isothis compound, exhibits inhibitory effects on nitric oxide (NO) production in RAW 264.7 cells tandfonline.com. RAW 264.7 cells are a commonly used mouse macrophage cell line, serving as a model system for studying inflammatory responses and immune cell mechanisms. The inhibition of nitric oxide production by this compound suggests a modulatory effect on inflammatory pathways, which is a key area of mechanistic investigation in cellular biology.

The inhibitory concentrations (IC50) for nitric oxide inhibition by this compound in RAW 264.7 cells are presented below:

Table 2: Nitric Oxide Inhibition by this compound in RAW 264.7 Cells

CompoundCell LineActivityIC50 (µg/mL) tandfonline.com
This compoundRAW 264.7NO Inhibition69.1
Isothis compoundRAW 264.7NO Inhibition89.8

This activity highlights this compound's capacity to interact with cellular signaling pathways in a non-human mammalian model, offering a basis for further mechanistic studies into its biological roles.

Advanced Analytical Methodologies for Unonal Quantification and Detection

Development of High-Throughput Screening Methods for Unonal Presence

High-Throughput Screening (HTS) is a drug discovery process that enables the rapid testing of a vast number of chemical or biological compounds against specific biological targets bmglabtech.comlabkey.comwikipedia.org. While primarily utilized in drug discovery, HTS principles can be adapted for the rapid detection and preliminary quantification of compounds like this compound in large sample sets, such as extracts from diverse plant species or fractions during purification processes. The core of HTS involves automating and miniaturizing experiments to quickly test thousands to millions of samples for a specific activity or presence bmglabtech.comnuvisan.com.

For this compound, HTS methods would involve preparing compound libraries or extracts in microplates, typically with 96, 384, 1536, or even 6144 wells wikipedia.org. Robotic systems handle the precise dispensing of samples and reagents, followed by automated detection using sensitive detectors wikipedia.orgnuvisan.com. The goal is to identify "hits" – samples containing this compound or exhibiting a characteristic response indicative of its presence. Data acquisition and analysis are managed by specialized software to efficiently process large datasets and identify potential positives for further, more detailed analysis labkey.comnuvisan.com. This approach significantly accelerates the initial stages of research, allowing for cost-effective preliminary assessment of this compound presence across numerous samples bmglabtech.com.

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Applications for this compound Profiling

Chromatographic-mass spectrometric techniques are indispensable for the comprehensive profiling, identification, and quantification of this compound, particularly in complex biological matrices. These hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly versatile, robust, and sensitive analytical methodology widely used for the analysis of small molecules, especially those that are polar and thermally labile, such as flavones like this compound wikipedia.orgcertara.com. The technique couples liquid chromatography (LC), which separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, with tandem mass spectrometry (MS/MS) wikipedia.orgeag.com.

In LC-MS/MS, the separated this compound molecules from the LC column are ionized, typically via electrospray ionization (ESI), and then introduced into the mass spectrometer certara.comeag.com. The mass spectrometer identifies compounds based on their mass-to-charge (m/z) ratio certara.com. Tandem mass spectrometry (MS/MS) further enhances specificity and sensitivity by fragmenting selected precursor ions (parent ions) into product ions (daughter ions) in a collision cell certara.comeag.com. This fragmentation pattern is unique to the compound's structure, providing a high degree of selectivity for this compound even in highly complex samples certara.comeag.com. LC-MS/MS is particularly suitable for this compound due to its ability to handle non-volatile compounds without derivatization and its high sensitivity, allowing for detection at very low concentrations wikipedia.orgcertara.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique primarily employed for the analysis of volatile and semi-volatile organic compounds essencejournal.comiscientific.orgnih.govresearchgate.net. In GC-MS, the sample is first vaporized and separated into its individual components by gas chromatography based on their boiling points and affinity for the stationary phase essencejournal.comnih.govshawnee.edu. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented nih.gov. The resulting mass spectrum, a unique "fingerprint" of the molecule, is then compared against spectral libraries for identification nih.gov.

While this compound is a flavone (B191248), which might not be inherently volatile, GC-MS can still be applied through chemical derivatization to increase its volatility and thermal stability. Studies on Desmos cochinchinensis, a plant from which this compound has been reported, have utilized GC-MS for the analysis of volatile constituents in its extracts essencejournal.com. This suggests that this compound or its derivatives can be profiled using this technique, especially for identifying its presence alongside other volatile components in natural product samples. GC-MS offers excellent separation efficiency and sensitivity for volatile analytes iscientific.org.

Spectroscopic Quantification Techniques for this compound in Complex Biological Matrices

Spectroscopic methods leverage the interaction of electromagnetic radiation with matter to provide qualitative and quantitative information about chemical compounds solubilityofthings.com. These techniques are fundamental for both the structural elucidation and quantification of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantification of compounds containing chromophores, such as flavones like this compound, which absorb light in the ultraviolet and visible regions of the electromagnetic spectrum rsc.orgnih.govamecj.com. The intensity of absorption at a specific wavelength is directly proportional to the concentration of the analyte, following Beer-Lambert's Law. This allows for straightforward quantitative analysis of this compound in solutions nih.govamecj.com. While simple and cost-effective, its application in complex biological matrices may be limited by interferences from other co-absorbing compounds, necessitating prior separation steps or advanced data analysis. This compound's UV absorption maxima have been reported, indicating its suitability for UV-Vis analysis rsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including complex natural products like this compound tandfonline.comrsc.orgrsc.orggla.ac.uk. Techniques such as 1H NMR, 13C NMR, and two-dimensional (2D) NMR (e.g., COSY, HMBC, HSQC) provide comprehensive information about the connectivity and spatial arrangement of atoms within the molecule tandfonline.comrsc.orgrsc.orggla.ac.uk. For this compound, NMR data has been crucial in confirming its flavone structure and identifying specific functional groups and substitution patterns tandfonline.comrsc.orgrsc.org. Beyond structural analysis, quantitative NMR (qNMR) can also be employed for the direct quantification of this compound in samples without the need for extensive calibration curves, offering high accuracy and precision, especially useful for complex matrices gla.ac.uk.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies solubilityofthings.comrsc.org. For this compound, IR spectroscopy can confirm the presence of hydroxyl groups, carbonyl groups, and aromatic rings, which are characteristic features of flavones rsc.org. While primarily a qualitative tool for structural confirmation, it can also be used for semi-quantitative analysis in certain applications, especially when coupled with other techniques (e.g., GC-FTIR) iscientific.org.

Emerging Analytical Techniques for this compound Research

The field of analytical chemistry is continuously evolving, with new techniques and advancements offering enhanced capabilities for the analysis of complex compounds like this compound.

Multidimensional Chromatography

Techniques such as two-dimensional gas chromatography (GC×GC) and multidimensional liquid chromatography (LC×LC) offer significantly improved separation power compared to their one-dimensional counterparts iscientific.orgnih.gov. These methods provide enhanced resolution for highly complex mixtures, which is particularly beneficial for isolating and profiling this compound from intricate natural product extracts where co-elution of similar compounds can be a challenge iscientific.org. GC×GC, for instance, can separate compounds based on two different stationary phase interactions, leading to much higher peak capacity and better resolution of individual components iscientific.org.

High-Resolution Mass Spectrometry (HRMS)

HRMS techniques, including Time-of-Flight Mass Spectrometry (TOF-MS) and Orbitrap MS, provide highly accurate mass measurements, often to several decimal places nih.govresearchgate.net. This precise mass information allows for the determination of the elemental composition of this compound and its metabolites with high confidence, even in the absence of a pure standard nih.govresearchgate.netfrontiersin.org. HRMS is invaluable for non-targeted analysis, enabling the identification of unknown compounds and comprehensive metabolomic profiling where this compound might be present nih.gov.

Hyphenated Spectroscopic Techniques

The coupling of chromatographic techniques with advanced spectroscopic detectors continues to emerge. For example, GC-FTIR can provide complementary structural information to GC-MS by identifying functional groups, which can be particularly useful for differentiating isomers with similar mass spectra iscientific.org. Similarly, LC coupled with advanced spectroscopic detectors beyond UV-Vis, such as circular dichroism (CD) or fluorescence detectors, could offer additional layers of specificity for this compound analysis.

Miniaturization and Automation

The trend towards miniaturization (e.g., microfluidics, lab-on-a-chip devices) and increased automation in analytical chemistry aims to reduce sample and reagent consumption, improve analysis speed, and enhance portability researchgate.netresearchgate.net. These advancements could lead to more efficient and rapid methods for this compound detection and quantification, particularly for field-based or high-throughput applications.

Chemometrics

Chemometrics, the application of statistical and mathematical methods to chemical data, is increasingly used in conjunction with analytical techniques for complex data analysis iscientific.orgfrontiersin.org. For this compound research, chemometrics can be applied to process large datasets from HTS, LC-MS, or GC-MS analyses, enabling pattern recognition, classification, and quantitative modeling. This helps in identifying correlations, detecting subtle differences in samples, and optimizing analytical methods for this compound profiling iscientific.orgfrontiersin.org.

Future Perspectives and Emerging Research Avenues for Unonal

Exploration of Novel Biological Sources for Unonal

The current knowledge of this compound's natural occurrence primarily stems from its isolation from Desmos chinensis and Dasymaschalon filipes. nih.govnih.gov Future research will focus on broadening the spectrum of biological sources to identify new, potentially more abundant, or genetically diverse origins of this compound. This exploration could involve systematic phytochemical screening of other species within the Desmos and Dasymaschalon genera, as well as other plant families known for producing a rich diversity of flavonoids. chembase.cnnih.gov

Beyond higher plants, emerging research avenues include investigating associated microorganisms, such as endophytic fungi, which are known to synthesize a wide array of bioactive secondary metabolites within their host plants. usc.edu.au Employing advanced dereplication strategies and metabolomics-guided fractionation will be crucial to efficiently identify this compound and its potential novel derivatives from these unexplored biological niches.

Advanced Synthetic Methodologies for this compound and its Analogues

The development of advanced synthetic methodologies for this compound and its analogues is critical for ensuring a sustainable supply, enabling structural modifications, and facilitating comprehensive biological evaluation. Current synthetic approaches for flavones often involve multi-step reactions. Future research will prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes. This includes exploring novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, and incorporating principles of green chemistry, potentially utilizing alternative solvents like deep eutectic solvents, to reduce waste and energy consumption. researchgate.net

Furthermore, the synthesis of this compound analogues will be a key focus. By systematically modifying different parts of the flavone (B191248) scaffold, researchers can elucidate crucial structure-activity relationships (SARs). This will involve targeted synthesis of derivatives with altered substituents, ring modifications, or incorporation of bioisosteric replacements, aiming to enhance potency, selectivity, or introduce new biological functions. Advanced techniques like flow chemistry could also be explored for continuous, scalable, and safer production of this compound and its derivatives.

Integration with Systems Biology and Metabolomics Approaches for Comprehensive Understanding of this compound's Biochemical Role

To gain a comprehensive understanding of this compound's biochemical role, its integration with systems biology and metabolomics approaches is paramount. Metabolomics, a rapidly growing "omic" technology, offers a snapshot of all small-molecule metabolites within a biological system, providing insights into the downstream effects of gene and protein expression.

Future studies will leverage high-throughput analytical platforms, including Nuclear Magnetic Resonance (NMR) spectroscopy and various Mass Spectrometry (MS) techniques (e.g., GC-MS, LC-MS), to profile the metabolic changes induced by this compound in biological systems. This will involve:

Elucidating Metabolic Pathways: Mapping how this compound is metabolized within cells and organisms, identifying its metabolic products and their subsequent fates.

Identifying Cellular Targets and Pathways: Using metabolomic shifts to infer this compound's direct and indirect molecular targets, and the broader biochemical pathways it modulates.

Network Reconstruction: Integrating metabolomic data with other omics data (e.g., transcriptomics, proteomics) using bioinformatics and computational modeling to reconstruct comprehensive biological networks, thereby providing a holistic view of this compound's impact on cellular physiology.

This systems-level approach will move beyond observing isolated biological activities to understanding the complex interplay of this compound within living systems, revealing its precise mechanisms of action and potential off-target effects.

Development of this compound as a Chemical Probe for Biological Research

The development of this compound as a high-quality chemical probe represents a significant future direction for biological research. Chemical probes are selective, potent, and cell-active small molecules that serve as indispensable tools to investigate the function of specific proteins or pathways in biological systems.

For this compound to serve as a robust chemical probe, future research will focus on:

Target Identification and Validation: Rigorously identifying and validating the specific molecular targets responsible for this compound's observed biological activities (e.g., NO inhibition, antifungal effects). This may involve affinity-based proteomics or genetic screening approaches.

Optimization of Potency and Selectivity: Through iterative cycles of medicinal chemistry and SAR studies, optimizing this compound's structure to achieve high potency against its primary target while minimizing off-target interactions.

Development of Inactive Analogues: Synthesizing structurally similar inactive control compounds that lack the biological activity of this compound. These controls are crucial for establishing target engagement and specificity in biological experiments.

Cellular Activity and Permeability: Ensuring that this compound and its optimized derivatives exhibit good cellular permeability and activity at physiologically relevant concentrations.

Successful development of this compound as a chemical probe would enable researchers to precisely perturb and interrogate specific biological processes, contributing significantly to fundamental biological discovery.

Exploration of this compound in Interdisciplinary Chemical Biology Studies

This compound's unique flavone structure and its observed biological activities make it an excellent candidate for exploration in interdisciplinary chemical biology studies. This field, which merges chemistry, biology, engineering, and computational science, aims to understand and manipulate biological systems using chemical principles and tools.

Future research will involve:

Mechanism-of-Action Studies: Delving deeper into the molecular mechanisms underlying this compound's NO inhibitory and antifungal properties. This could involve structural biology techniques (e.g., X-ray crystallography, cryo-electron microscopy) to visualize this compound's interactions with its protein targets.

Lead Compound Optimization: Utilizing this compound as a starting point for the rational design and synthesis of novel therapeutic agents, particularly in areas related to inflammation or infectious diseases, leveraging its existing bioactivities.

Development of Biosensors and Imaging Agents: Exploring the possibility of incorporating this compound's flavone scaffold into new chemical tools for detecting specific biological markers or imaging cellular processes, potentially by modifying its intrinsic fluorescence or incorporating fluorescent tags.

Understanding Natural Product Biosynthesis: Investigating the biosynthetic pathways of this compound in its natural sources to potentially harness microbial or plant metabolic engineering for its sustainable and scalable production.

By fostering collaborations across chemistry, biology, and computational disciplines, future studies on this compound will not only advance our understanding of this specific compound but also contribute broadly to the fields of natural product chemistry, chemical biology, and drug discovery.

Q & A

How can researchers formulate a robust research question for studying Unonal's molecular interactions?

Level : Basic
Methodological Answer :
A well-designed research question should balance specificity and analytical depth. For this compound, begin by identifying gaps in existing literature (e.g., unexplored binding mechanisms or structural stability under varying conditions). Ensure the question is:

  • Feasible : Align with available resources (e.g., computational tools for molecular dynamics simulations or spectroscopic equipment) .
  • Analytical : Avoid descriptive queries (e.g., "What is this compound's structure?") and focus on mechanistic insights (e.g., "How do pH variations affect this compound's conformational stability in aqueous solutions?") .
  • Original : Use aggregated search strategies (e.g., combining chemical databases like PubChem with domain-specific repositories) to verify novelty .

What experimental design principles are critical for investigating this compound's reactivity?

Level : Basic
Methodological Answer :

  • Control Variables : Isolate factors like temperature, solvent polarity, and catalyst presence to minimize confounding effects .
  • Reproducibility : Document protocols in detail (e.g., reaction times, purity thresholds for reagents) to enable replication .
  • Pilot Testing : Conduct small-scale trials to refine parameters (e.g., optimal concentration ranges for kinetic studies) .
  • Task Segmentation : For complex studies, split experiments into discrete phases (e.g., synthesis, characterization, and functional assays) .

How should researchers resolve contradictions in this compound's reported thermodynamic properties?

Level : Advanced
Methodological Answer :

  • Source Evaluation : Cross-reference datasets from peer-reviewed journals versus preprints, prioritizing studies with transparent methodologies .
  • Contextual Analysis : Examine experimental conditions (e.g., calorimetry vs. computational models) that may explain discrepancies .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to synthesize data from conflicting studies and identify underlying trends .

What statistical methods are appropriate for validating this compound's dose-response relationships?

Level : Advanced
Methodological Answer :

  • Assumption Checks : Test for normality (e.g., Shapiro-Wilk test) and homogeneity of variance (e.g., Levene’s test) before applying parametric tests like ANOVA .
  • Non-Parametric Alternatives : Use Wilcoxon signed-rank tests for non-normal distributions or small sample sizes .
  • Multivariate Analysis : Employ principal component analysis (PCA) to disentangle correlated variables (e.g., concentration, exposure time) .

How can researchers optimize literature reviews for this compound-related interdisciplinary studies?

Level : Basic
Methodological Answer :

  • Aggregated Search : Combine chemical databases (e.g., Reaxys), pharmacological repositories (e.g., ChEMBL), and domain-specific platforms (e.g., PubMed for toxicity studies) .
  • Keyword Chaining : Use Boolean operators to link terms (e.g., "this compound AND (catalysis OR degradation)") and filter by study type (e.g., in vitro vs. in silico) .
  • Citation Mining : Track backward (references) and forward (cited-by) linkages to identify seminal works and emerging trends .

What strategies ensure data integrity in high-throughput screening of this compound derivatives?

Level : Advanced
Methodological Answer :

  • Automated Validation : Implement scripts to flag outliers (e.g., Z-score thresholds) or inconsistent replicates .
  • Blinding : Use double-blind protocols during data collection and analysis to reduce observer bias .
  • Metadata Tagging : Annotate datasets with experimental conditions (e.g., instrument calibration dates) to enhance traceability .

How can researchers integrate multi-omics data to study this compound's biological pathways?

Level : Advanced
Methodological Answer :

  • Data Harmonization : Use ontologies (e.g., Gene Ontology, ChEBI) to standardize terminology across genomics, proteomics, and metabolomics datasets .
  • Network Analysis : Apply tools like Cytoscape to map this compound's interactions with proteins or metabolites and identify hub nodes .
  • Machine Learning : Train classifiers to predict pathway associations from fragmented data (e.g., partial kinetic parameters) .

What ethical considerations apply to publishing contradictory findings about this compound's efficacy?

Level : Basic
Methodological Answer :

  • Transparency : Disclose methodological limitations (e.g., instrument sensitivity thresholds) that may affect reproducibility .
  • Bias Mitigation : Avoid selective reporting by publishing negative results in dedicated repositories (e.g., Zenodo) .
  • Attribution : Credit prior studies even when results conflict, using nuanced language (e.g., "contrary to X, our data suggest...") .

How should researchers address non-reproducible results in this compound synthesis protocols?

Level : Advanced
Methodological Answer :

  • Stepwise Auditing : Replicate each synthesis stage independently to isolate failure points (e.g., purification vs. catalysis) .
  • Collaborative Verification : Partner with external labs to validate protocols under blinded conditions .
  • Error Logging : Maintain a detailed record of deviations (e.g., ambient humidity fluctuations) and their impacts .

What frameworks support interdisciplinary collaboration in this compound research?

Level : Advanced
Methodological Answer :

  • Shared Ontologies : Adopt standardized terminologies (e.g., IUPAC nomenclature, SMILES notation) to bridge chemistry and biology teams .
  • Joint Workshops : Facilitate cross-disciplinary problem-solving sessions to align goals (e.g., material scientists and pharmacologists) .
  • Unified Data Repositories : Use platforms like Figshare to centralize datasets, ensuring interoperability between tools (e.g., Python, R) .

Tables for Quick Reference

Research Stage Key Methodological Tools Evidence Citations
Literature ReviewAggregated search, citation mining
Experimental DesignPilot testing, task segmentation
Data AnalysisPCA, non-parametric tests
Interdisciplinary IntegrationOntologies, network analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.